

A Comparative Analysis of Resistance Mutations Induced by HIV Attachment Inhibitors

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The development of HIV attachment inhibitors has introduced novel mechanisms of action against the virus, offering crucial therapeutic options for treatment-experienced patients with multidrug-resistant HIV-1. However, as with all antiretrovirals, the emergence of drug resistance is a primary concern. This guide provides a detailed comparison of the resistance profiles of two leading attachment inhibitors representing different subclasses: fostemsavir, a gp120 inhibitor, and lenacapavir, a first-in-class capsid inhibitor.

Fostemsavir: Targeting gp120-CD4 Interaction

Fostemsavir is a prodrug of temsavir, which directly binds to the HIV-1 envelope glycoprotein gp120.^[1] This binding stabilizes the gp120 in a conformation that prevents its interaction with the host cell's CD4 receptor, thereby blocking the initial attachment step required for viral entry.^{[1][2]} Resistance to fostemsavir is associated with specific mutations within the env gene, which encodes for gp120.^[3]

Fostemsavir Resistance-Associated Mutations (RAMs)

Mutations that confer resistance to fostemsavir are located at or near the inhibitor's binding site on gp120. The prevalence of these mutations has been studied in both treatment-naïve and treatment-experienced populations.

Mutation	Location	Prevalence in Treatment-Naïve/No FTR Exposure	Notes
S375M/T/H	gp120	S375M: 1.35%; S375T: 17.73% (Subtype B)[3]	S375T is noted as being far less relevant in determining resistance.[3]
M426L	gp120	7.56% (Subtype B)[3]; 1.1% (Subtype C)[4]	One of the primary mutations identified in early in vitro and in vivo studies.[1][5]
M434I	gp120	4.21% (Subtype B)[3]; 9.8% (Subtype C)[4]	A common mutation observed across different HIV-1 subtypes.[4][5]
M475I	gp120	1.65% (Subtype B)[3]; 5.9% (Subtype C)[4]	Located at the CD4 binding site in gp120. [6]
L116Q	gp120	0.05% (Subtype B)[3]	

Lenacapavir: A Multi-Stage Capsid Inhibitor

Lenacapavir is a first-in-class, long-acting inhibitor that targets the HIV-1 capsid protein (p24 or CA).[7][8] By binding to the capsid, lenacapavir disrupts multiple essential steps in the viral lifecycle, including the functional disassembly of the capsid after entry (uncoating) and the assembly of new virions before they mature and exit the cell.[8] This unique mechanism of action makes it a powerful agent against multidrug-resistant HIV-1.[9][10]

Lenacapavir Resistance-Associated Mutations (RAMs)

Resistance to lenacapavir arises from mutations in the capsid region of the viral gag gene. While naturally occurring polymorphisms are rare, specific mutations have been identified in vitro and in patients experiencing virologic failure in clinical trials, often as a result of functional

lenacapavir monotherapy.^{[9][10][11][12]} The genetic barrier to resistance is considered relatively low.^{[7][9]}

Mutation	Location	Emergence	Notes
M66I	Capsid	Selected in vitro and in vivo.[9]	Causes a >2000-fold reduction in susceptibility but also severely impairs viral replication capacity (1.5% of wild-type). [13]
Q67H	Capsid	Selected in vitro and in vivo.	Leads to a 4.6-fold reduction in susceptibility while maintaining significant replication capacity (58% of wild-type).[13] The most prevalent naturally occurring LEN DRM in some databases.[14]
K70N/H/R/S	Capsid	Emerged in clinical trial participants.[10]	Part of a cluster of mutations observed in patients with treatment-emergent resistance.[10]
N74D/S	Capsid	Selected in vitro and in vivo.[9]	Can be selected rapidly in cases of functional monotherapy. Decreases binding affinity to the capsid by 20-fold.[9]
L56I	Capsid	Identified in in vitro resistance selections. [9]	

T107N	Capsid	Identified in in vitro resistance selections. [13]
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Comparative Summary

Feature	Fostemsavir	Lenacapavir
Drug Class	Attachment Inhibitor (gp120-directed)	Capsid Inhibitor
Viral Target	Envelope glycoprotein gp120	Capsid protein (p24)
Gene for RAMs	env	gag
Primary RAMs	S375M, M426L, M434I, M475I	M66I, Q67H, K70N, N74D
Mechanism of Resistance	Prevents inhibitor binding to gp120, allowing CD4 interaction.	Alters capsid conformation, reducing inhibitor binding affinity and impact on capsid function. [7]
Genetic Barrier	Moderate; specific mutations required.	Low; a single mutation can confer significant resistance. [9]
Cross-Resistance	No cross-resistance with other antiretroviral classes. [1]	No cross-resistance with other antiretroviral classes. [13]

Experimental Protocols

The identification and characterization of resistance mutations rely on a combination of clinical sample analysis and laboratory experiments.

Genotypic Resistance Testing

This is the standard method for identifying RAMs in clinical practice. It involves sequencing the relevant HIV-1 genes from a patient's plasma sample.[\[15\]](#)

- Objective: To detect known resistance-associated mutations in the viral genome.

- Methodology:
 - Sample Collection: Whole blood is collected, and plasma is separated.
 - Viral Load Requirement: A minimum plasma HIV-1 RNA level (viral load) of 500 to 1,000 copies/mL is generally required for successful amplification.[\[16\]](#)[\[17\]](#)
 - RNA Extraction: Viral RNA is extracted from the plasma.
 - Reverse Transcription and PCR: The target gene (env for fostemsavir, gag for lenacapavir) is reverse-transcribed into cDNA and then amplified using Polymerase Chain Reaction (PCR).
 - Sequencing:
 - Sanger Sequencing: This conventional method derives a consensus sequence and reliably detects mutations present in more than 10-20% of the viral population.[\[17\]](#)
 - Next-Generation Sequencing (NGS): Also known as deep sequencing, NGS can detect minority variants that exist at lower frequencies (<10%), providing a more sensitive analysis.[\[15\]](#)
 - Data Analysis: The obtained sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations. Interpretation databases (e.g., Stanford HIV Drug Resistance Database) are used to correlate mutations with drug resistance.[\[18\]](#)[\[19\]](#)

Phenotypic Resistance Testing

This assay directly measures the susceptibility of a patient's viral strain to a specific drug.

- Objective: To quantify the concentration of a drug required to inhibit viral replication by 50% (EC50) and compare it to a wild-type reference virus.
- Methodology:
 - Virus Isolation/Generation: Recombinant viruses are created containing the patient's amplified env or gag gene within a standard laboratory viral backbone.

- Cell Culture: Susceptible host cells are cultured in the presence of serial dilutions of the antiretroviral drug.
- Infection: The cells are infected with the recombinant virus.
- Replication Measurement: After a set incubation period, viral replication is measured (e.g., by quantifying p24 antigen production or reporter gene expression).
- EC50 Calculation: The EC50 value is calculated and compared to that of a reference strain. A significant increase in the EC50 (fold-change) indicates resistance.

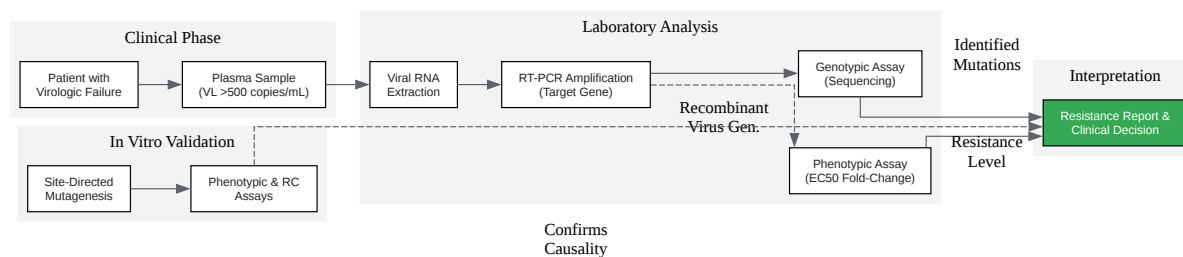
In Vitro Validation of RAMs

To confirm that a specific mutation causes resistance, researchers use site-directed mutagenesis.[\[13\]](#)

- Objective: To prove a causal link between a specific mutation and a drug-resistant phenotype.
- Methodology:
 - A specific mutation of interest is introduced into the gene of a wild-type HIV-1 proviral DNA clone (e.g., pXXLAI) using molecular biology techniques.[\[13\]](#)
 - The mutated plasmid is transfected into cells to produce infectious virus particles containing only the mutation of interest.
 - The resulting mutant virus is then tested in phenotypic assays to measure its susceptibility to the drug and its replication capacity compared to the wild-type virus.[\[13\]](#)

Visualizations

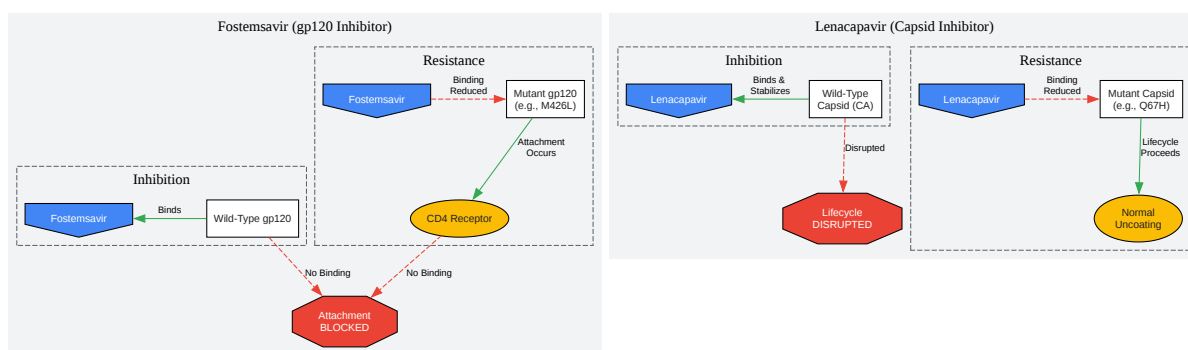
Experimental Workflow for Resistance Analysis



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Caption: Workflow for identifying and characterizing HIV drug resistance mutations.

Mechanisms of Inhibition and Resistance



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Caption: Inhibition and resistance mechanisms for Fostemsavir and Lenacapavir.

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